molecular formula C13H11ClN2O2 B128082 N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 72646-00-5

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B128082
CAS RN: 72646-00-5
M. Wt: 262.69 g/mol
InChI Key: KVTKEWXOVCIZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. Dihydropyridine derivatives are known for their diverse biological activities, including antioxidant properties as seen in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds, which also contain chloro and hydroxyl substituents, have been shown to possess significant antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as reported in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, the synthesis of polyamides using a new condensing agent derived from phenylhydrazine and phosphorus trichloride indicates the versatility of chloro-substituted compounds in chemical synthesis . The optimization of reaction conditions, such as reactant molar ratios, temperature, and addition times, is crucial for achieving high yields and purities, as demonstrated in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be elucidated using X-ray diffraction analysis, as seen in the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Single crystal structures of N-(chlorophenyl)pyridinecarboxamides reveal the importance of hydrogen bonding and molecular planarity influenced by intramolecular interactions . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide further emphasizes the role of hydrogen bonds in forming infinite chains along specific crystallographic axes .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted dihydropyridines is highlighted by their ability to undergo various reactions, such as the formation of amides and polyamides through direct polycondensation . The use of specific condensing agents and catalysts can facilitate these reactions, leading to the synthesis of complex molecules with high purity .

Physical and Chemical Properties Analysis

The physicochemical properties of chloro-substituted dihydropyridines, such as melting temperatures, can be influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The melting points of these compounds can be predicted using linear regression models that consider total energy, electrostatic components, and the strength of hydrogen bonds . The interaction environments of these molecules can be probed using techniques like Hirshfeld surface analysis and contact enrichment studies .

Scientific Research Applications

Biological Activities

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives are researched extensively due to their potential biological activities. For instance, some derivatives have been studied for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. The molecules in these studies are known to form infinite chains via hydrogen bonding, indicating potential for complex interactions with biological molecules (Tamazyan et al., 2007).

Antimicrobial Applications

The structural features of N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives allow them to exhibit antimicrobial properties. For example, certain derivatives have shown in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011). This indicates their potential use in the development of new antimicrobial agents.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTKEWXOVCIZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562852
Record name N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

72646-00-5
Record name N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.